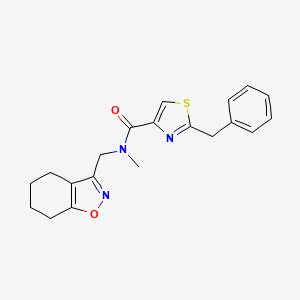

![molecular formula C18H18N2 B5518451 N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)

N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthalene derivatives, such as N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine, play a significant role in heterocyclic chemistry due to their versatile applications in materials science, pharmaceuticals, and as ligands in catalytic reactions. The interest in these compounds lies in their unique chemical and physical properties, which are heavily influenced by their complex molecular structures.

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves multi-step reactions, including condensation, cyclization, and functionalization processes. For instance, the synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety involves reactions between N-1-naphthyl-3-oxobutanamide and arylidinecyanothioacetamide under reflux in ethanol/piperidine solution (Hussein et al., 2009). These methodologies may offer insight into the synthesis of N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine by suggesting potential intermediates and reaction conditions.

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as NMR and IR are pivotal in determining the molecular structure of naphthalene derivatives. For example, the crystal structure analysis of 1-(2-pyridyl) methyl-[3, 4] naphthyl-2, 6-pyrimidine reveals a monoclinic space group, showcasing the importance of π-π stacking interactions in the solid-state structure of these compounds (Tai, 2018).

Chemical Reactions and Properties

Naphthalene derivatives undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions, which can modify the electronic and physical properties of the molecule. For example, ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives show significant antibacterial and antifungal activities, illustrating the biological relevance of functionalized naphthalene compounds (Patel & Patel, 2017).

Physical Properties Analysis

The physical properties of naphthalene derivatives, including melting points, boiling points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. The solvatochromism of certain naphthalene derivatives, for example, highlights their potential utility in sensors and organic electronics (Pozharskii et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic characteristics, are influenced by the naphthalene core and the substituents attached to it. Density Functional Theory (DFT) studies, for instance, provide insights into the electronic structure, including HOMO-LUMO gaps, which are indicative of the chemical reactivity and photophysical properties of these compounds. The study on the synthesis and characterization of various naphthalene derivatives further illustrates the diverse reactivity patterns that can be leveraged for specific applications (Kang et al., 2012).

Applications De Recherche Scientifique

Improving Solar Cell Performance

A novel naphthalene diimide (NDI)-based polymer, identified as P(NDI2DT-TTCN), has been developed for use as the electron transport layer (ETL) in inverted perovskite solar cells. This polymer has demonstrated superior performance compared to traditional fullerene-based ETLs, enhancing electron extraction capabilities and preventing environmental interference through its hydrophobic surface. The use of P(NDI2DT-TTCN) has led to a significant improvement in solar cell efficiency, achieving a record photovoltaic performance with minimal hysteresis in polymeric ETLs (Hong‐I Kim et al., 2018).

Enhancing Stability and Efficiency in Perovskite Solar Cells

A new nonfullerene electron transporting material (ETM) based on NDI small molecules, specifically NDI-ID, has been introduced for high-performance perovskite solar cells (PSCs). This ETM has enabled PSCs to achieve both high power conversion efficiency (PCE) exceeding 20% and remarkable long-term stability. NDI-ID's unique molecular structure, combining alicyclic and aromatic characteristics, allows for low-temperature solution processing and contributes to its high temporal stability. The use of NDI-ID in PSCs has resulted in devices that outperform those based on the traditional ETM, PCBM, showcasing the potential of NDI-based materials in solar cell applications (Su‐Kyo Jung et al., 2018).

Advancements in Chemosensors for Metal Ions

Research has led to the development of chemosensors based on naphthalene derivatives, such as 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and its variants. These chemosensors exhibit high selectivity towards Cu2+ ions in various solvent mixtures, with the complexation process resulting in a significant color change. This property makes them valuable tools for the detection of specific metal ions in environmental and biological samples. Theoretical studies complementing experimental findings have provided insights into the vibrational spectra, NMR chemical shifts, and optical properties of these chemosensors, furthering our understanding of their interaction mechanisms with metal ions (Prajkta Gosavi-Mirkute et al., 2017).

Neuroimaging in Alzheimer's Disease

The compound 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) has been utilized in positron emission tomography to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This approach provides a non-invasive means to monitor the progression of the disease and evaluate the effectiveness of therapeutic interventions, offering a significant advancement in the diagnosis and treatment of Alzheimer's disease (K. Shoghi-Jadid et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-14-6-7-15(13-20-14)10-11-19-18-9-8-16-4-2-3-5-17(16)12-18/h2-9,12-13,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZRBSNMXGCSFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCNC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B5518368.png)

![9-methyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]thieno[2,3-g]azocine](/img/structure/B5518375.png)

![methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5518392.png)

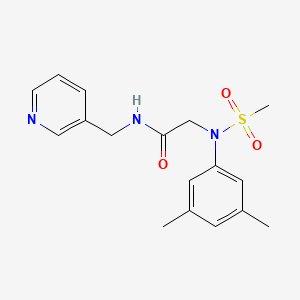

![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)

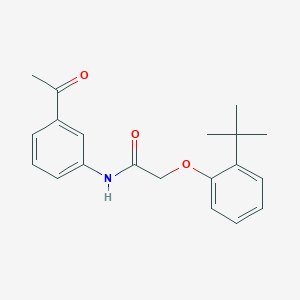

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)

![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)

![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)

![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)